Acaprazine
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Overview
Description
Acaprazine is an anxiolytic and adrenolytic drug belonging to the phenylpiperazine group. Despite its potential, it was never marketed. The compound’s IUPAC name is N-[3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]propyl]acetamide, and it has a molecular formula of C15H21Cl2N3O .
Preparation Methods
The synthesis of Acaprazine involves the reaction of 2,5-dichlorophenylpiperazine with 3-chloropropylamine, followed by acetylation. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine.
Chemical Reactions Analysis
Acaprazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting this compound to its reduced form.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of phenylpiperazine derivatives.
Biology: Investigated for its anxiolytic properties and potential effects on the central nervous system.
Medicine: Explored for its potential use in treating anxiety disorders, although it was never marketed.
Industry: Limited industrial applications due to its non-marketed status
Mechanism of Action
Acaprazine exerts its effects primarily through its interaction with adrenergic receptors. It acts as an antagonist at these receptors, leading to its adrenolytic effects. The compound also interacts with serotonin receptors, contributing to its anxiolytic properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Acaprazine is similar to other phenylpiperazine derivatives such as:
Compared to these compounds, this compound’s unique feature is its dual action as both an anxiolytic and adrenolytic agent. its non-marketed status limits its practical applications .
Properties
CAS No. |
55485-20-6 |
---|---|
Molecular Formula |
C15H21Cl2N3O |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
N-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propyl]acetamide |
InChI |
InChI=1S/C15H21Cl2N3O/c1-12(21)18-5-2-6-19-7-9-20(10-8-19)15-11-13(16)3-4-14(15)17/h3-4,11H,2,5-10H2,1H3,(H,18,21) |
InChI Key |
SGYVNBUUTWSSJC-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
Appearance |
Solid powder |
55485-20-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acaprazine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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